(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride
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Overview
Description
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their preliminary in vitro antibacterial, antifungal activity and were screened for antitubercular activity against mycobacterium tuberculosis h37rv strain .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly causing changes that result in its antimicrobial and antitubercular activities .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial and antitubercular activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Similar compounds have been shown to have antimicrobial and antitubercular activities, suggesting that they may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and drug development.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide: The base form without the hydrochloride salt.
(2S)-2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride: The enantiomeric form.
Other Indole Derivatives: Compounds like tryptamines and indole-3-acetic acid.
Uniqueness
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12;/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKXPKPKLGHOQK-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137073-76-6 |
Source
|
Record name | (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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